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Compound of Interest

Compound Name: 2-Bromo-5-chloro-4-nitropyridine

CAS No.: 1805185-41-4

Cat. No.: B1447314 Get Quote

Structural Overview & Theoretical Framework
Compound: 2-Bromo-5-chloro-4-nitropyridine CAS: 1805185-41-4 (Isomer specific) Formula:

C

H

BrClN

O

Molecular Weight: 237.44 g/mol

The molecule features a pyridine core substituted at three positions, leaving only two protons at

the C3 and C6 positions. The electronic environment is dominated by the electron-withdrawing

nature of the nitro group (C4), the inductive withdrawal of the halogens (Br at C2, Cl at C5),

and the pyridine nitrogen.

Structural Diagram & Numbering
The numbering starts at the pyridine nitrogen (1) and proceeds toward the bromine (2).

Position 1: Nitrogen (N)[1]

Position 2: Bromine (-Br)[2][3][4]
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Position 3: Proton (H

)

Position 4: Nitro (-NO

)

Position 5: Chlorine (-Cl)[4][5]

Position 6: Proton (H

)

Mass Spectrometry (MS) Data
Mass spectrometry is the primary tool for confirming the presence of the halogenated motif.

The interaction between Bromine (

Br/

Br

1:[6][7][8]1) and Chlorine (

Cl/

Cl

3:[5][6]1) creates a distinct isotopic envelope.

Isotopic Pattern Analysis
The molecular ion cluster will span from m/z 236 to 240. The relative intensities are calculated

based on the binomial expansion of natural abundances.
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Ion Species
Isotope
Composition

m/z (Nominal)
Relative
Abundance (Calc.)

M Br,

Cl

236 100% (Base)

M+2

(

Br,

Cl) + (

Br,

Cl)

238 ~133%

M+4
Br,

Cl

240 ~33%

Note: The M+2 peak is the tallest in the cluster (approx 4:3 ratio vs M+) because it represents

two probability pathways (

Br+

Cl and

Br+

Cl).

Fragmentation Pathway (EI/ESI)
Under Electron Impact (EI) or Collision-Induced Dissociation (CID), the molecule follows a

predictable breakdown:

Loss of NO

: The most labile group, typically resulting in [M-46]

.
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Loss of Halogen: Subsequent loss of Cl or Br radical.

Ring Fragmentation: Loss of HCN from the pyridine core.

Molecular Ion
[M]+ m/z 236/238/240

[M - NO2]+
m/z 190/192/194

(Aryl Cation)

- NO2 (46 u) [M - NO2 - Cl]+
m/z 155/157

(Bromopyridinyl)

- Cl (35 u) Ring Fragmentation
Loss of HCN

Ring Opening

Click to download full resolution via product page

Figure 1: Predicted fragmentation pathway for 2-Bromo-5-chloro-4-nitropyridine showing the

sequential loss of the nitro group and halogens.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the specific substitution pattern, the

H NMR spectrum is simple (two singlets), while the

C NMR provides information on the quaternary carbons.

H NMR (Proton)
Solvent: DMSO-d

(Recommended for solubility and preventing overlap with residual CHCl

). Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).
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Proton Position Multiplicity
Shift (

ppm)

Coupling (

Hz)

Assignment
Logic

H-6 C6 Singlet (s) 8.85 - 8.95 < 1.0

Most

deshielded

due to

-position to

Nitrogen and

ortho-Cl

effect.

H-3 C3 Singlet (s) 8.40 - 8.55 < 1.0

Deshielded

by ortho-NO

and ortho-Br.

Technical Note: While H3 and H6 are technically para to each other (positions 2,5 relative), the

coupling constant (

) is typically negligible in this rigid heteroaromatic system, appearing as sharp singlets.

C NMR (Carbon)
Solvent: DMSO-d

Predicted Signals: 5 distinct carbon environments.

C-6 (C-H): ~152 ppm (Deshielded by N and Cl).

C-4 (C-NO

): ~155 ppm (Deshielded by NO

, ipso).

C-2 (C-Br): ~142 ppm (Ipso to Br,

to N).
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C-5 (C-Cl): ~130 ppm (Ipso to Cl).

C-3 (C-H): ~124 ppm (Shielded relative to others, but deshielded by NO

).

Infrared Spectroscopy (IR)
IR is critical for confirming the nitro group functionality, which is distinct from the starting

material (2-bromo-5-chloropyridine).

Functional Group Mode
Wavenumber (cm

)
Intensity

NO

(Ar)
Asymmetric Stretch 1530 - 1550 Strong

NO

(Ar)
Symmetric Stretch 1340 - 1360 Strong

C=C / C=N
Pyridine Ring

Breathing
1580 - 1600 Medium

C-Cl Stretch 1050 - 1080 Medium

C-Br Stretch 600 - 700 Weak/Fingerprint

Experimental Protocols
Protocol A: NMR Sample Preparation
To ensure high-resolution data free from concentration effects:

Mass: Weigh 5–10 mg of the solid compound.

Solvent: Dissolve in 0.6 mL of DMSO-d

(99.9% D). CDCl
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may be used, but polar nitro-pyridines often show better resolution in DMSO.

Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly

into the NMR tube to remove inorganic salts (e.g., NaBr/NaCl from synthesis).

Acquisition: Run 16 scans for

H and minimum 512 scans for

C.

Protocol B: LC-MS Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5

m).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm and ESI (+) Mode.

Note: The compound may ionize poorly in ESI+ due to electron-deficient ring. If signal is low,

try APCI or ESI (-) mode (looking for [M+HCOO]

adducts).

Summary of Characterization Data
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Technique Key Parameter Value/Observation

Appearance Physical State Pale yellow to beige solid

MS (ESI)
Molecular Ion (

)

m/z 236, 238, 240 (Pattern:

3:4:1)

H NMR H-6 Shift 8.90 ppm (s)

H NMR H-3 Shift 8.45 ppm (s)

IR Nitro Bands

1540 cm

(asym), 1350 cm

(sym)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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